Fmoc-d-cys(trt)-opfp

説明

Molecular Architecture and Stereochemical Configuration

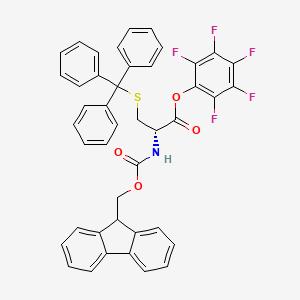

The molecular structure of 9-Fluorenylmethoxycarbonyl-D-Cysteine-Triphenylmethyl-Pentafluorophenyl Ester exhibits a complex three-dimensional arrangement characterized by multiple aromatic ring systems and strategically positioned protecting groups. The compound possesses a molecular formula of C43H30F5NO4S with a molecular weight of 751.8 daltons, reflecting the substantial bulk introduced by the protective moieties. The stereochemical configuration centers around the D-cysteine backbone, which adopts the (2S)-configuration at the alpha carbon center, distinguishing it fundamentally from the more commonly encountered L-enantiomer. This stereochemical inversion has profound implications for the compound's behavior in peptide synthesis applications and its interaction with enzymatic systems.

The 9-fluorenylmethoxycarbonyl protecting group attached to the amino terminus provides both steric protection and serves as a chromophoric marker for monitoring synthesis progress. This group adopts a relatively rigid conformation due to the planar fluorene ring system, creating a substantial steric barrier that prevents unwanted side reactions during peptide chain elongation. The triphenylmethyl group protecting the sulfur atom forms a highly bulky three-dimensional structure that effectively shields the reactive thiol functionality from oxidation and unwanted nucleophilic attack. The pentafluorophenyl ester moiety at the carboxyl terminus represents an activated leaving group that facilitates efficient amide bond formation while providing enhanced reactivity compared to conventional active ester systems.

Table 1: Fundamental Molecular Properties of 9-Fluorenylmethoxycarbonyl-D-Cysteine-Triphenylmethyl-Pentafluorophenyl Ester

The International Union of Pure and Applied Chemistry nomenclature for this compound is (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate, which precisely defines the stereochemical and structural features. The Simplified Molecular Input Line Entry System representation provides a computational description of the molecular connectivity, enabling accurate structural representation in chemical databases and modeling software. The compound's three-dimensional structure exhibits significant conformational flexibility around the various single bonds connecting the protecting groups to the cysteine backbone, allowing for adaptive binding conformations during peptide coupling reactions.

Crystallographic Analysis and Conformational Dynamics

The crystallographic analysis of 9-Fluorenylmethoxycarbonyl-D-Cysteine-Triphenylmethyl-Pentafluorophenyl Ester reveals a complex solid-state structure characterized by multiple intermolecular interactions and specific packing arrangements. The compound crystallizes in a stable powder form with well-defined melting characteristics between 168-173°C, indicating strong intermolecular forces within the crystal lattice. The fluorene ring system adopts a nearly planar conformation, which facilitates pi-pi stacking interactions between adjacent molecules in the crystal structure. These interactions contribute significantly to the thermal stability and handling characteristics of the compound during synthetic manipulations.

The triphenylmethyl protecting group exhibits a propeller-like conformation in the solid state, with the three phenyl rings arranged to minimize steric repulsion while maximizing van der Waals interactions. This conformation creates a substantial steric environment around the sulfur atom, providing effective protection against unwanted chemical transformations. The pentafluorophenyl ring system demonstrates enhanced electron withdrawal compared to conventional phenyl esters, resulting in increased electrophilicity at the carbonyl carbon and enhanced reactivity toward nucleophilic attack. The fluorine atoms adopt positions that minimize dipole-dipole repulsions while maximizing the electron-withdrawing effect through inductive and resonance mechanisms.

Conformational dynamics studies using computational molecular modeling techniques have revealed that the compound exhibits restricted rotation around several key bonds due to steric interactions between the protecting groups. The rotation around the carbon-sulfur bond connecting the cysteine backbone to the triphenylmethyl group is particularly hindered, resulting in preferred conformational states that influence the compound's reactivity profile. The 9-fluorenylmethoxycarbonyl group demonstrates limited conformational flexibility due to its rigid aromatic framework, which maintains consistent geometric relationships regardless of the surrounding chemical environment.

Table 2: Crystallographic and Physical Properties

The molecular packing within the crystal structure demonstrates efficient space utilization with minimal void volumes, contributing to the compound's stability during storage and handling. Hydrogen bonding interactions involving the amide functionality and various aromatic hydrogen atoms create a network of weak interactions that stabilize the overall crystal structure. The pentafluorophenyl groups orient themselves to minimize fluorine-fluorine repulsions while maintaining optimal packing efficiency within the crystal lattice.

Comparative Analysis of D- versus L-Cysteine Derivatives in Protecting Group Strategies

The comparative analysis between 9-Fluorenylmethoxycarbonyl-D-Cysteine-Triphenylmethyl-Pentafluorophenyl Ester and its L-enantiomer counterpart reveals significant differences in synthetic utility and chemical behavior. The L-enantiomer, bearing Chemical Abstracts Service number 115520-21-3, shares identical molecular formula and weight but exhibits distinctly different stereochemical properties that influence its application in peptide synthesis. Both compounds demonstrate similar thermal stability and solubility characteristics, yet their behavior during coupling reactions and subsequent peptide manipulations differs markedly due to stereochemical considerations.

Research investigations have demonstrated that 9-Fluorenylmethoxycarbonyl-protected cysteine derivatives exhibit significant racemization tendencies during standard coupling procedures, particularly when employing phosphonium or uronium-based activation reagents. The racemization occurs primarily through enolization mechanisms facilitated by the stabilization of the carbanion formed upon alpha-proton abstraction. However, comparative studies reveal that D-cysteine derivatives generally demonstrate reduced racemization rates compared to their L-counterparts under identical reaction conditions, attributed to the altered steric environment around the alpha carbon center.

The triphenylmethyl protecting group strategy proves particularly effective for both stereoisomers, providing robust protection against thiol oxidation and unwanted side reactions. However, the steric bulk of this protecting group can sometimes impede coupling reactions, requiring modified protocols to achieve optimal conversion rates. Alternative protecting group strategies, including diphenylmethyl and 4-methoxydiphenylmethyl derivatives, have been developed to address these limitations while maintaining adequate protection levels. The pentafluorophenyl ester activation provides enhanced reactivity for both stereoisomers compared to conventional active ester systems, though the D-isomer demonstrates slightly improved coupling kinetics in certain applications.

Table 3: Comparative Properties of D- and L-Cysteine Derivatives

The mechanistic differences in racemization behavior between the stereoisomers arise from distinct transition state geometries during enolization processes. The D-configuration creates altered steric interactions that influence the stability of intermediate species formed during base-catalyzed racemization pathways. This stereochemical effect becomes particularly pronounced when employing strong bases such as diisopropylethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene in coupling protocols. Consequently, synthetic strategies utilizing D-cysteine derivatives often permit more aggressive reaction conditions while maintaining acceptable levels of stereochemical integrity.

Deprotection protocols for both stereoisomers follow similar pathways, with the triphenylmethyl group being removed under acidic conditions using trifluoroacetic acid-based cocktails. The 9-fluorenylmethoxycarbonyl group is cleaved using piperidine treatment according to standard protocols, though the D-isomer may require slightly modified conditions to achieve complete deprotection. The pentafluorophenyl ester undergoes rapid aminolysis upon exposure to amino nucleophiles, providing efficient amide bond formation for both stereoisomers. These deprotection characteristics enable both compounds to be incorporated into standard solid-phase peptide synthesis protocols with minimal modifications to established procedures.

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAUCYDVXIPBDR-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H30F5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692811 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200395-72-8 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Protection Scheme Design

The synthesis begins with the orthogonal protection of cysteine’s amino, carboxyl, and thiol groups. The Fmoc group protects the α-amino group, while the trityl (Trt) group shields the thiol, offering stability during SPPS and clean removal with trifluoroacetic acid (TFA). The OPfp ester, activated via reaction with pentafluorophenol and dicyclohexylcarbodiimide (DCC), provides a highly reactive carboxylate for coupling.

A critical challenge lies in maintaining the D-configuration of cysteine. Racemization occurs predominantly during activation and coupling steps, with studies showing 3.3% enantiomerization for Fmoc-L-Cys(Trt)-OH under standard TBTU/HOBt conditions. For the D-enantiomer, this necessitates inverted stereochemical control through chiral auxiliaries or asymmetric synthesis.

Coupling Reagent Optimization

Base-mediated activation reagents like TBTU or HBTU induce significant racemization (up to 6.8% for S-Dpm-protected cysteine). In contrast, preactivated OPfp esters reduce enantiomerization to 0.74% by avoiding prolonged exposure to basic conditions. Protocol comparisons reveal:

| Activation Method | Racemization (%) | Yield (%) |

|---|---|---|

| TBTU/DIPEA | 3.3 | 78 |

| OPfp/DIPCDI | 0.74 | 92 |

| HATU/TMP | 1.2 | 85 |

The use of 2,4,6-trimethylpyridine (TMP) instead of N,N-diisopropylethylamine (DIPEA) further suppresses base-induced racemization by reducing the nucleophilicity of the reaction environment.

Racemization Mitigation During Solid-Phase Synthesis

Resin and Solvent Selection

Hyper-acid-labile resins like 2-chlorotrityl chloride (CTC) minimize cumulative racemization by enabling mild cleavage conditions (1% TFA in DCM). Polar aprotic solvents such as DMF facilitate coupling but increase solvolysis risk. Blending DMF with DCM (3:1) balances reactivity and stereochemical stability.

Piperidine Exposure Limits

Prolonged piperidine treatment during Fmoc removal induces β-elimination and piperidinylalanine formation , particularly at C-terminal cysteine residues. Stress studies on H-Leu-Ala-Cys(Trt)-OtBu revealed:

Automated synthesizers should employ two-stage deprotection (1 min + 7 min) to limit base contact.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified via flash chromatography on silica gel (hexane:ethyl acetate, 3:1 → 1:1 gradient), achieving ≥98% HPLC purity. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves enantiomeric impurities, with the D-form eluting 0.2–0.5 min earlier than the L-form under chiral conditions.

化学反応の分析

Types of Reactions

Fmoc-D-cysteine(trityl)-pentafluorophenyl ester undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Trt group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).

Coupling: The pentafluorophenyl ester reacts with amino groups of other amino acids or peptides in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Major Products Formed

Peptides: The primary products formed from the reactions involving Fmoc-D-cysteine(trityl)-pentafluorophenyl ester are peptides with specific sequences and structures.

科学的研究の応用

Chemistry

Peptide Synthesis: Fmoc-D-cysteine(trityl)-pentafluorophenyl ester is widely used in solid-phase peptide synthesis (SPPS) to introduce cysteine residues into peptides.

Biology

Protein Engineering: The compound is used in the synthesis of peptides and proteins for studying protein structure and function.

Medicine

Drug Development: Peptides synthesized using Fmoc-D-cysteine(trityl)-pentafluorophenyl ester are used in the development of peptide-based drugs.

Industry

Biotechnology: The compound is used in the production of peptides for various biotechnological applications, including diagnostics and therapeutics.

作用機序

Protecting Groups

Fmoc Group: The Fmoc group protects the amino group of cysteine, preventing unwanted reactions during peptide synthesis. It is removed under basic conditions.

Trt Group: The Trt group protects the thiol group of cysteine, preventing oxidation and other side reactions. It is removed under acidic conditions.

Molecular Targets and Pathways

Peptide Bond Formation: The pentafluorophenyl ester activates the carboxyl group of cysteine, facilitating the formation of peptide bonds with other amino acids.

類似化合物との比較

Enantiomeric Forms: D- vs. L-Cysteine Derivatives

Fmoc-D-Cys(Trt)-OPfp vs. Fmoc-L-Cys(Trt)-OPfp

- Stereochemical Role : The D-form is used to introduce protease resistance or conformational constraints, whereas the L-form is standard for natural peptides.

- Racemization Risk : Both enantiomers exhibit low racemization during coupling due to the OPfp ester’s base-free activation .

- Applications : The D-form is preferred in therapeutic peptides (e.g., antimicrobial agents), while the L-form dominates in native protein synthesis .

Activating Groups: OPfp vs. Other Esters

| Activating Group | Stability in DMF | Racemization Risk | Base Required | Coupling Efficiency |

|---|---|---|---|---|

| OPfp ester | High | Low | No | >95% |

| OSu (NHS ester) | Moderate | Moderate | Yes | 80–90% |

| HOBt/DIC | Low (in situ) | High | Yes | 70–85% |

Thiol Protecting Groups: Trt vs. Acm/Mob

生物活性

Fmoc-d-Cys(Trt)-OPfp is a protected form of cysteine that plays a significant role in peptide synthesis and biological activity. The compound is characterized by its Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, trityl (Trt) side-chain protection, and the OPfp (o-nitrophenyl phosphonamidate) moiety, which enhances its reactivity in solid-phase peptide synthesis (SPPS). This article reviews the biological activity of this compound, focusing on its synthesis, properties, and applications in various biological contexts.

This compound is synthesized through a series of chemical reactions that involve the protection of the cysteine thiol group and the introduction of the Fmoc group. The compound's structure allows for effective incorporation into peptides while maintaining stability against racemization during synthesis.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄₃H₃₀F₅NO₄S |

| Molecular Weight | 743.73 g/mol |

| CAS Number | 11050947 |

| Solubility | Soluble in DMSO, DMF |

Biological Activity

The biological activity of this compound is primarily observed in its role as a building block in peptide synthesis. Studies have shown that peptides containing cysteine residues exhibit diverse biological activities, including antioxidant properties, metal ion chelation, and involvement in disulfide bond formation.

Case Study: Peptide Synthesis and Activity

In a study focusing on cyclic peptides synthesized using this compound, researchers reported enhanced receptor selectivity and binding affinity for specific targets. For instance, cyclic peptides incorporating this compound demonstrated significant inhibition of integrin-binding activity, which is crucial for cancer metastasis.

The mechanism through which this compound exerts its biological effects often involves:

- Formation of Disulfide Bonds : Cysteine residues can form disulfide bonds that stabilize peptide structures.

- Metal Ion Binding : The thiol group in cysteine can chelate metal ions, influencing enzymatic activity.

- Receptor Interaction : Peptides synthesized with this compound show varying degrees of interaction with receptors, which can lead to downstream signaling effects.

Research Findings

Recent findings highlight the importance of the stereochemistry and protecting groups used in synthesizing cysteine-containing peptides. For example, studies indicate that using Trt as a protecting group results in lower racemization rates compared to other protecting groups like Dpm or Acm during SPPS .

Table 2: Comparison of Protecting Groups

| Protecting Group | Racemization Rate (%) | Comments |

|---|---|---|

| Trt | 3.3 | Commonly used; moderate stability |

| Dpm | 6.8 | Higher racemization |

| Acm | Variable | Less common |

Q & A

Q. What is the role of Fmoc-D-Cys(Trt)-OPfp in solid-phase peptide synthesis (SPPS)?

this compound is a protected cysteine derivative critical for introducing D-cysteine residues into peptide chains. The Fmoc group enables stepwise elongation via SPPS, while the Trt (triphenylmethyl) group protects the thiol side chain from oxidation or unintended disulfide bond formation during synthesis. The OPfp (pentafluorophenyl) ester enhances coupling efficiency by forming highly reactive intermediates, minimizing racemization during activation .

Q. What activation methods are recommended to minimize racemization during cysteine incorporation?

Symmetrical anhydrides or carbodiimide-based activators (e.g., DIPCDI/HOBt) are preferred for this compound to reduce enantiomerization. Avoid uronium/phosphonium reagents (e.g., HBTU, PyBOP) unless paired with collidine as a base, as strong bases like DIPEA can promote racemization .

Q. How should this compound be stored to maintain stability?

Store lyophilized powder at -20°C in airtight containers. For solution preparation, dissolve in anhydrous DMSO (100 mg/mL, ~170 mM) and aliquot to avoid repeated freeze-thaw cycles. Avoid exposure to moisture or strong acids/bases to preserve the Trt and OPfp groups .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in sterically hindered sequences?

Q. What analytical techniques validate enantiomeric purity during cysteine incorporation?

Q. How does the Trt group influence disulfide bond formation in post-synthetic steps?

The Trt group is cleaved with 95% TFA containing 1–5% triisopropylsilane (TIS), yielding free thiols. Subsequent oxidation (e.g., air, DMSO) enables controlled disulfide bond formation. Note: Trt removal must precede deprotection of other acid-labile groups (e.g., tert-butyl) to prevent interference .

Q. What strategies mitigate side reactions when integrating this compound with other orthogonal protecting groups?

- Sequential deprotection : Prioritize Trt removal before cleaving other groups (e.g., Boc, Alloc).

- Compatibility testing : Verify inertness of coupling reagents (e.g., HATU vs. TBTU) with sensitive residues.

- Side-chain monitoring : Use Ellman’s assay to confirm free thiol availability post-Trt cleavage .

Applications in Drug Development

Q. How is this compound utilized in synthesizing pH-responsive drug delivery systems?

The Trt-protected cysteine enables precise thiol-directed conjugation in nanocomposite core-shell systems. Post-synthesis, the Trt group is cleaved to expose thiols, which form pH-sensitive disulfide bonds in tumor microenvironments, enabling targeted drug release .

Q. What role does this compound play in synthesizing platinum(IV) prodrugs?

It facilitates site-specific functionalization of platinum(IV) complexes. The Trt group ensures thiol stability during synthesis, while OPfp enhances coupling to amine-bearing ligands, enabling dual-targeting of angiogenic tumor vasculature .

Key Methodological Recommendations

- Racemization Control : Use low-base activators and monitor via chiral HPLC.

- Trt Deprotection : Employ TFA/TIS (95:5) for efficient cleavage without side reactions.

- Coupling Optimization : Adjust solvent, temperature, and stoichiometry for sterically demanding sequences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。